molecular formula C8H4F3NO2 B12857120 Benzoxazole, 5-(trifluoromethoxy)-

Benzoxazole, 5-(trifluoromethoxy)-

Cat. No.: B12857120
M. Wt: 203.12 g/mol
InChI Key: YXZOSSOQOQBGAE-UHFFFAOYSA-N
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Description

Benzoxazole, 5-(trifluoromethoxy)-: is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a trifluoromethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives. For instance, one common method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a catalyst such as mesoporous titania-alumina mixed oxide at 50°C .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often utilize similar synthetic routes but on a larger scale. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 5-(trifluoromethoxy)-, like other benzoxazole derivatives, can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Benzoxazole, 5-(trifluoromethoxy)- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Benzoxazole, 5-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

5-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H

InChI Key

YXZOSSOQOQBGAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=CO2

Origin of Product

United States

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